4-(4-Methoxy-3-methylphenyl)butan-1-ol
Description
4-(4-Methoxy-3-methylphenyl)butan-1-ol is an aromatic alcohol characterized by a butan-1-ol backbone substituted with a 4-methoxy-3-methylphenyl group. Its molecular formula is C₁₂H₁₈O₂, featuring both methoxy (-OCH₃) and methyl (-CH₃) substituents on the phenyl ring.
Properties
Molecular Formula |
C12H18O2 |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
4-(4-methoxy-3-methylphenyl)butan-1-ol |
InChI |
InChI=1S/C12H18O2/c1-10-9-11(5-3-4-8-13)6-7-12(10)14-2/h6-7,9,13H,3-5,8H2,1-2H3 |
InChI Key |
MYSATGSDSVHTCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CCCCO)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-(4-Methoxy-3-methylphenyl)butan-1-ol with structurally related butan-1-ol derivatives, highlighting differences in substituents, synthesis, applications, and biological activities:
Key Observations:
Structural Variations: Ether vs. Amine vs. Hydroxyl Groups: 4-(n-Heptyloxy)butan-1-ol (ether) exhibits pheromone activity, whereas amine-substituted analogs (e.g., 4-[(4-methylphenyl)amino]butan-1-ol) are prioritized in drug design due to enhanced receptor interactions . Aromatic Substitution: The methoxy and methyl groups in this compound may improve metabolic stability compared to unsubstituted phenyl analogs .
Synthetic Routes: Hydrogenation (e.g., ) and esterification () are common for phenylbutanols. Multi-step routes (e.g., Ugi reactions in ) are used for complex targets like biphenyl derivatives.
Biological Activity :
- Pheromone compounds (e.g., 4-(n-heptyloxy)butan-1-ol) require volatility and species-specific receptor binding .
- Pharmaceutical candidates (e.g., biphenylbutanamines in ) prioritize receptor affinity and pharmacokinetic properties.
Research Findings and Implications
- Pheromone Efficacy : Blending 4-(n-heptyloxy)butan-1-ol with aldehydes or sesquiterpenes (e.g., α-farnesene) enhances field attraction in beetles, suggesting synergistic effects .
- Pharmaceutical Potential: Butan-1-ol derivatives with aromatic amines (e.g., 4-[(4-methylphenyl)amino]butan-1-ol) show promise in targeting neurological receptors, though substituent positioning critically affects activity .
- Synthetic Challenges : Hydrogenation steps () and regioselective substitutions (e.g., methoxy vs. methyl placement) require precise optimization to avoid byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
